molecular formula C10H15BO4S B3002964 3-(Butane-1-sulfonyl)phenylboronic acid CAS No. 2377611-73-7

3-(Butane-1-sulfonyl)phenylboronic acid

Cat. No. B3002964
CAS RN: 2377611-73-7
M. Wt: 242.1
InChI Key: QKQYWQPISLBONE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonic acid derivatives, such as those mentioned in the papers, often involves the reaction of an appropriate precursor with a sulfonating agent. For example, the synthesis of 4-(Succinimido)-1-butane sulfonic acid is achieved by mixing succinimide and 1,4-butanesultone, which is a safer and simpler method compared to other sulfonic acid preparations . Similarly, β-cyclodextrin-butane sulfonic acid is used as a catalyst and is likely synthesized through related sulfonation reactions .

Molecular Structure Analysis

The molecular structure of sulfonic acid derivatives is characterized by the presence of a sulfonate group (-SO3H) attached to an organic moiety. The papers do not provide detailed structural analysis of 3-(Butane-1-sulfonyl)phenylboronic acid, but they do discuss the structure of related compounds. For instance, novel rod-shaped sulfonic acid liquid crystals exhibit a mesogen-based structure, synthesized from biphenyl by ring-opening reaction of butane sultone . The structure of sulfenamides and sulfinamides derived from 3-phenyl-1-azabicyclo[1.1.0]butane is established by X-ray crystallography .

Chemical Reactions Analysis

Sulfonic acid derivatives are known to participate in a variety of chemical reactions. They can act as catalysts in the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions , in the multicomponent synthesis of 1-amidoalkyl-2-naphthols , and in the one-pot preparation of substituted quinolines . The base-promoted addition of 3-methyl-2-butenyl phenyl sulfide to aldehydes and ketones is another example of a reaction involving a sulfonic acid derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonic acid derivatives are influenced by their molecular structure. These compounds are typically solid at room temperature and exhibit strong acidity due to the sulfonic acid group. They are often soluble in water and can be used in solvent-free conditions due to their ability to act as solid acid catalysts. The thermal stability and phase behavior of these compounds can vary, with some showing liquid crystalline properties at high temperatures . The reusability of these catalysts without significant loss of activity is a notable chemical property, indicating their potential for sustainable and eco-friendly applications .

Scientific Research Applications

Tautomeric and Acid-Base Properties

  • Research on azoderivatives of benzoylacetone, closely related to 3-(Butane-1-sulfonyl)phenylboronic acid, has provided insights into their structural, tautomeric, and acid-base properties, as studied through IR, NMR spectroscopy, and potentiometry (Mahmudov et al., 2011).

Nanosized Acidic Catalysts

  • Novel nanosized N-sulfonic acids, which are structurally similar to this compound, have been developed as catalysts. They show efficiency in promoting organic synthesis reactions, such as the one-pot synthesis of polyhydroquinoline derivatives (Goli-Jolodar et al., 2016).

Antimicrobial Properties

  • Sulfonate derivatives, akin to this compound, have been synthesized and evaluated for antimicrobial activities. Compounds with a structure incorporating sulfobutyl groups showed significant activity against various bacteria and fungi (Fadda et al., 2016).

Liquid Crystal Synthesis

  • Research has focused on the synthesis of novel rod-shaped sulfonic acid compounds, derived from butane sultone, for applications in liquid crystal technologies (Yong, 2012).

Carbohydrate Chemistry

  • Phenylboronic acid, closely related to this compound, has been used in carbohydrate chemistry for the synthesis of specifically substituted or oxidized sugar derivatives (Ferrier, 1972).

Safety and Hazards

The safety information for 3-(Butane-1-sulfonyl)phenylboronic acid indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include H315-H319, and the precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

(3-butylsulfonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4S/c1-2-3-7-16(14,15)10-6-4-5-9(8-10)11(12)13/h4-6,8,12-13H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQYWQPISLBONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)CCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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